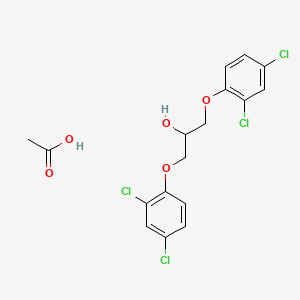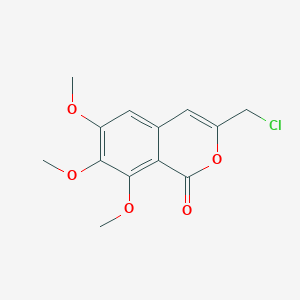stannane CAS No. 62762-30-5](/img/structure/B14511039.png)
[2,2-Diphenyl-1-(phenylsulfanyl)ethenyl](trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane is an organotin compound characterized by the presence of a tin atom bonded to a vinyl group substituted with phenyl and phenylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane typically involves the reaction of trimethyltin chloride with a suitable vinyl precursor. One common method is the reaction of trimethyltin chloride with 2,2-diphenyl-1-(phenylsulfanyl)ethene in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding stannane derivatives.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Stannane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various chemical interactions, while the tin atom can form coordination complexes with other molecules. These interactions can modulate the activity of biological pathways and lead to the observed effects.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable free radical used in antioxidant assays.
2,2-Diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl: Another stable free radical with similar applications to DPPH.
Uniqueness
2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane is unique due to the presence of the tin atom and the phenylsulfanyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in scientific research.
特性
CAS番号 |
62762-30-5 |
|---|---|
分子式 |
C23H24SSn |
分子量 |
451.2 g/mol |
IUPAC名 |
(2,2-diphenyl-1-phenylsulfanylethenyl)-trimethylstannane |
InChI |
InChI=1S/C20H15S.3CH3.Sn/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19;;;;/h1-15H;3*1H3; |
InChIキー |
QDWYLYGXPXNGJL-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


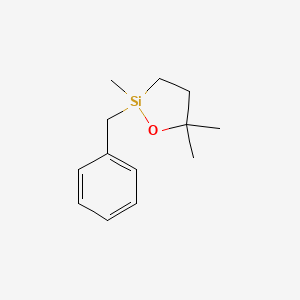
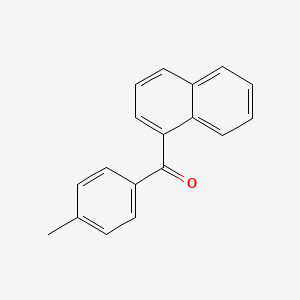
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)

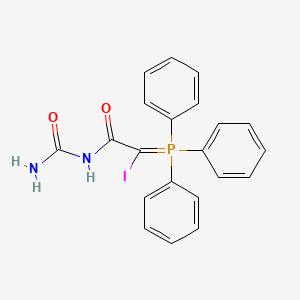
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
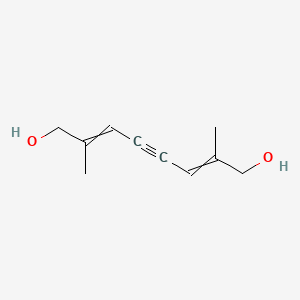
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)

